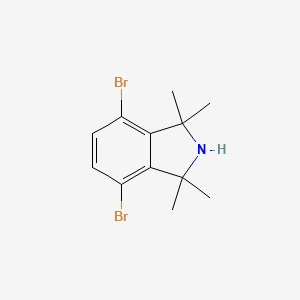
4,7-Dibromo-1,1,3,3-tetramethylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-1,1,3,3-tetramethylisoindoline is an organic compound with the molecular formula C12H15Br2N. It is a derivative of isoindoline, characterized by the presence of two bromine atoms at the 4 and 7 positions and four methyl groups at the 1 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Heck reaction, Suzuki-Miyaura coupling, and Stille coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands are used along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Substitution Reactions: Products include various substituted isoindolines depending on the nucleophile used.
Coupling Reactions: Products include arylated or alkenylated isoindolines, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
4,7-Dibromo-1,1,3,3-tetramethylisoindoline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline and its derivatives depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with desirable optoelectronic characteristics .
Comparación Con Compuestos Similares
- 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride
Comparison: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline is unique due to its specific substitution pattern and the presence of four methyl groups, which influence its reactivity and physical properties. Compared to other dibromo-substituted compounds, it offers distinct advantages in terms of stability and ease of functionalization .
Propiedades
Fórmula molecular |
C12H15Br2N |
|---|---|
Peso molecular |
333.06 g/mol |
Nombre IUPAC |
4,7-dibromo-1,1,3,3-tetramethyl-2H-isoindole |
InChI |
InChI=1S/C12H15Br2N/c1-11(2)9-7(13)5-6-8(14)10(9)12(3,4)15-11/h5-6,15H,1-4H3 |
Clave InChI |
OFCBCMLQQYETQB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2C(N1)(C)C)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
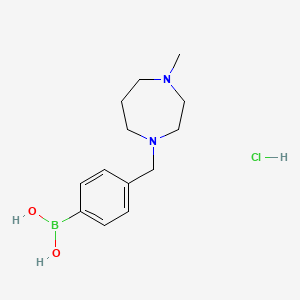
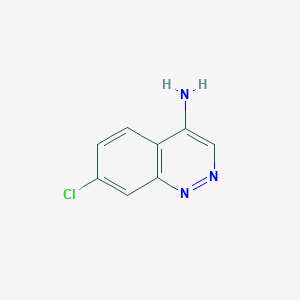
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
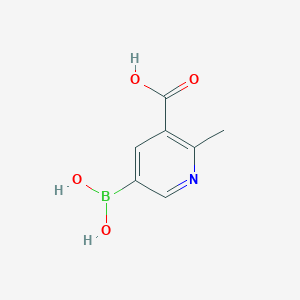

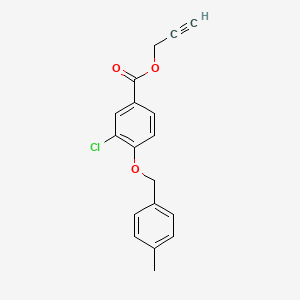

![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
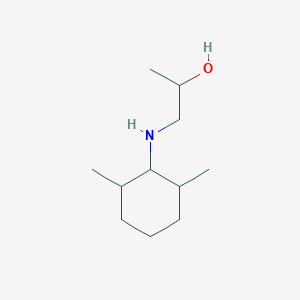
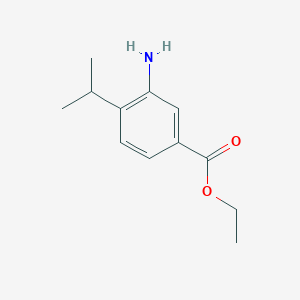
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
